1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea
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Overview
Description
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea is a compound belonging to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, featuring a triazolo[4,3-a]pyrazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
The primary targets of 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, survival, and migration. Inhibition of these kinases can lead to the suppression of tumor growth and angiogenesis .
Mode of Action
This compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell growth, survival, and migration. This disruption can lead to the inhibition of tumor growth and angiogenesis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . It has shown satisfactory activity compared with the lead compound foretinib .
Molecular Mechanism
Molecular docking and dynamics simulation indicated that it could bind to c-Met and VEGFR-2 protein, similar to foretinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea typically involves the following steps :
Formation of the Triazolo[4,3-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and pyrazine carboxylic acids.
Methoxylation: Introduction of the methoxy group at the 8-position is achieved using methanol and a suitable catalyst, such as sulfuric acid.
Methylation of Urea: The final step involves the reaction of the triazolo[4,3-a]pyrazine intermediate with methyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the triazolo[4,3-a]pyrazine core using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolo[4,3-a]pyrazine derivatives.
Substitution: Formation of substituted triazolo[4,3-a]pyrazine derivatives with various functional groups.
Scientific Research Applications
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly as a dual inhibitor of c-Met and Pim-1 kinases.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives: Known for their anticancer activity as dual c-Met/Pim-1 inhibitors.
Triazolo[4,3-a]pyrazine Derivatives: Similar core structure but with different substituents, leading to varied biological activities.
Uniqueness
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea is unique due to its specific methoxy and methylurea substituents, which enhance its biological activity and selectivity towards c-Met and Pim-1 kinases .
Properties
IUPAC Name |
1-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-10-9(16)12-5-6-13-14-7-8(17-2)11-3-4-15(6)7/h3-4H,5H2,1-2H3,(H2,10,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCHBOQSFOTLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=NN=C2N1C=CN=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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